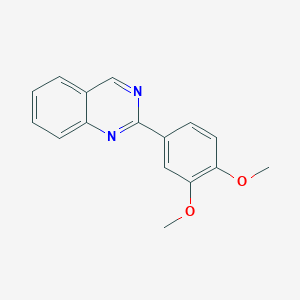

2-(3,4-Dimethoxyphenyl)quinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O2 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)quinazoline |

InChI |

InChI=1S/C16H14N2O2/c1-19-14-8-7-11(9-15(14)20-2)16-17-10-12-5-3-4-6-13(12)18-16/h3-10H,1-2H3 |

InChI Key |

AVXDMXGWUVJUKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C=N2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Quinazoline and Analogues

Strategic Approaches to the Quinazoline (B50416) Ring System

The construction of the fundamental quinazoline framework can be achieved through various synthetic strategies. These methods often involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

Quinazolin-4(3H)-ones are common and important intermediates in the synthesis of many quinazoline derivatives. acs.orgnih.gov These structures are frequently prepared via cyclocondensation reactions. A classic approach is the Niementowski reaction, where anthranilic acid is condensed with amides, such as formamide, typically at elevated temperatures. nih.gov

Modern variations of these cyclocondensation reactions have been developed to improve yields and reaction conditions. For instance, 2-aminobenzamides can react with aldehydes under various catalytic systems to yield quinazolin-4(3H)-ones. rsc.orgnih.gov Visible light-induced methods using fluorescein (B123965) as a photocatalyst offer a green and efficient route. rsc.org Other approaches involve the condensation of anthranilic acid, an amine, and an orthoester, which can be catalyzed by heteropolyacids under microwave irradiation. researchgate.net The reaction of 2-aminobenzamide (B116534) with β-ketoesters or 1,3-diketones, catalyzed by graphene oxide nanosheets in an aqueous medium, represents another modern, metal-free approach that proceeds via selective C-C bond cleavage. rsc.org

A summary of common cyclocondensation starting materials is presented below:

Table 1: Starting Materials for Quinazolinone Synthesis via Cyclocondensation| Starting Material 1 | Starting Material 2 | Product Type |

|---|---|---|

| Anthranilic Acid | Amides (e.g., Formamide) | Quinazolin-4(3H)-one |

| 2-Aminobenzamide | Aldehydes | Quinazolin-4(3H)-one |

| 2-Aminobenzamide | β-Ketoesters | 2-Substituted-quinazolin-4(3H)-one |

| Anthranilic Acid | Butyryl Chloride | N-Butyryl Anthranilic Acid (intermediate) |

Introducing substituents at the 2-position of the quinazoline ring is crucial for modifying the properties of the molecule. Advanced synthetic methods allow for the direct and efficient synthesis of these derivatives. researchgate.net One strategy involves the reaction of (2-aminophenyl)methanols with nitriles or amides, often catalyzed by transition metals like iridium or manganese, in what is known as an acceptorless dehydrogenative coupling (ADC) reaction. frontiersin.orgnih.govorganic-chemistry.org This approach is highly atom-economical.

Another powerful technique is the palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, which provides a versatile route to diverse quinazoline structures. organic-chemistry.org Iron-catalyzed intramolecular C-N bond formation and aromatization from 2-alkylamino N-H ketimine derivatives is another efficient method. organic-chemistry.org Furthermore, elemental sulfur has been used to mediate the oxidative condensation of 2-(aminomethyl)anilines with nitriles under solvent- and metal-free conditions. researchgate.net

Targeted Synthesis of 2-(3,4-Dimethoxyphenyl)quinazoline and Related Compounds

The specific synthesis of this compound involves methods that incorporate the 3,4-dimethoxyphenyl moiety into the quinazoline core.

A direct method for synthesizing 2-arylquinazolines involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related derivative with an appropriate aryl precursor. For the target molecule, this would involve a precursor containing the 3,4-dimethoxyphenyl group. For example, the reaction between 2-aminobenzonitrile (B23959) and 3,4-dimethoxybenzaldehyde (B141060) can be a key step.

A notable synthesis involves the reaction of 2-aminobenzamide with 3,4-dimethoxybenzaldehyde. This condensation can be promoted by various catalysts. A catalyst-free approach using an air/DMSO oxidant system has been shown to be effective for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aryl aldehydes, a reaction that is analogous to quinazoline synthesis. organic-chemistry.org This suggests that similar conditions could be applied to the synthesis of this compound.

One reported pathway to a related quinazolinone, 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one, starts with the reaction of an appropriately substituted 2-aminobenzoic acid with a benzoyl chloride derivative, followed by cyclization. nih.gov The dimethoxy- a protected form of the dihydroxy- functionality, is often carried through the synthesis and deprotected in a final step if the dihydroxy compound is the target. nih.gov

Achieving regioselectivity is paramount in the synthesis of specifically substituted quinazolines. nih.govwhiterose.ac.uk The functionalization can be directed to various positions on the quinazoline ring system through careful choice of substrates and catalysts. acs.orgresearchgate.net For instance, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying the quinazoline core at specific sites. acs.org

A rhodium-catalyzed ortho-amidation followed by a cyclocondensation sequence provides a mild and regioselective route to 4-aminoquinazolines. nih.gov While this example functionalizes the 4-position, the principles of directed C-H activation are broadly applicable. In the context of this compound, regioselectivity is often controlled by the synthetic strategy from the outset, for example, by using a 2-aminobenzonitrile, which ensures that the aryl substituent from an aldehyde will be incorporated at the 2-position.

Transition-metal catalysis has become indispensable in modern organic synthesis, offering efficient and selective pathways to complex molecules like quinazolines. mdpi.comnih.govfrontiersin.org These methods often proceed under milder conditions and with greater functional group tolerance than classical methods. rsc.org

Copper-catalyzed reactions are widely used for quinazoline and quinazolinone synthesis. organic-chemistry.org For example, a copper-catalyzed domino reaction of 2-bromobenzamides with alkyl halides can afford 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Another copper-catalyzed method involves the reaction of 2-halobenzamides with nitriles. organic-chemistry.org

Manganese and iron, being more earth-abundant and less toxic, are attractive alternatives to precious metals. mdpi.comnih.gov A manganese-pincer complex has been used to catalyze the synthesis of quinazolines from 2-aminobenzyl alcohols and benzonitriles. nih.gov Iron salts have been shown to catalyze the reaction of (2-aminophenyl)methanols with benzamides to produce 2-substituted quinazolines. frontiersin.org Ruthenium catalysts have also been employed for the synthesis of 2-arylquinazolin-4(3H)-ones from 2-nitrobenzonitriles and alcohols. rsc.org

A summary of selected catalytic methods is provided below:

Table 2: Examples of Catalytic Methods for Quinazoline Synthesis| Catalyst System | Starting Material 1 | Starting Material 2 | Product | Reference |

|---|---|---|---|---|

| Mn(I) complex | 2-Aminobenzyl alcohol | Primary amides | 2-Substituted quinazolines | mdpi.com |

| CuCl/DABCO/4-HO-TEMPO | Benzaldehydes | Benzylamines | Quinazolines | mdpi.com |

| FeCl₂·4H₂O/phenanthroline | (2-Aminophenyl)methanols | Benzamides | 2-Substituted quinazolines | frontiersin.org |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols | Nitriles | 2-Substituted quinazolines | frontiersin.org |

| Ru complex | 2-Nitrobenzonitriles | Alcohols | 2-Arylquinazolin-4(3H)-ones | rsc.org |

| Pd-catalyst | 2-Aminobenzonitriles | Aldehydes & Arylboronic acids | 2-Substituted quinazolines | organic-chemistry.org |

Microwave-Assisted and Green Chemistry Methodologies

The quest for more efficient and environmentally benign synthetic routes has led to the adoption of microwave-assisted and green chemistry principles in the synthesis of quinazoline derivatives.

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to shorter reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netscholarsresearchlibrary.comfrontiersin.org For instance, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been successfully achieved in moderate to good yields (25–82%) through a one-pot tandem ring-opening and iodine-catalyzed oxidative cyclization of isatoic anhydride (B1165640) with aldehydes under microwave irradiation, using water as a solvent. researchgate.net This method highlights the potential of microwave assistance in simplifying synthetic procedures and reducing the reliance on volatile organic solvents. researchgate.net Another notable application is the rapid and efficient synthesis of quinazolino[4,3-b]quinazolin-8-ones from 2-(o-aminophenyl)-4(3H)-quinazolinone and ortho-esters under solvent-free microwave conditions, which offers advantages such as high yields and simple work-up. frontiersin.org The use of microwave irradiation has been shown to increase reaction rates significantly, reducing reaction times from hours to minutes, and improving yields from the 48-89% range with conventional heating to 66-97%. researchgate.net Furthermore, a microwave-assisted, one-pot, three-component reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid provides a rapid and efficient route to pyrimido[4,5-b]quinolones, emphasizing the green credentials of this technology through metal-free synthesis and easy product purification. nih.gov

Green chemistry approaches also focus on the use of safer solvents and reusable catalysts. Water, being a non-toxic and readily available solvent, has been explored for quinazoline synthesis. For example, the reaction of CO2 and 2-aminobenzonitrile to form quinazoline-2,4(1H,3H)-dione proceeds efficiently in water without a catalyst, a reaction that does not occur in organic solvents. rsc.orgresearchgate.net Theoretical studies have revealed that the formation of carbonic acid (H2CO3) from CO2 and water is a key step, as H2CO3 is more reactive than CO2 itself. rsc.org Additionally, the use of recyclable heterogeneous catalysts, such as amine-functionalized MCM-41, for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide in water demonstrates a sustainable approach. researchgate.net This catalyst can be reused multiple times without a significant loss in activity. researchgate.net

The following table summarizes various microwave-assisted and green chemistry methodologies for the synthesis of quinazoline derivatives.

| Starting Materials | Reagents/Catalysts | Conditions | Product | Yield (%) | Reference |

| Isatoic anhydride, Aldehydes | Iodine, Water | Microwave irradiation | 2,3-disubstituted quinazolin-4(3H)-ones | 25-82 | researchgate.net |

| 2-(o-aminophenyl)-4(3H)-quinazolinone, Ortho-esters | Solvent-free | Microwave irradiation | 6-substituted quinazolino[4,3-b]quinazolin-8-ones | High | frontiersin.org |

| Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Glacial acetic acid | Microwave irradiation | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | High | nih.gov |

| 2-Aminobenzonitriles, Carbon dioxide | Water | No catalyst | Quinazoline-2,4(1H,3H)-diones | Excellent | rsc.orgresearchgate.net |

| 2-Aminobenzonitriles, Carbon dioxide | Amine-functionalized MCM-41, Water | - | Quinazoline-2,4(1H,3H)-dione derivatives | High | researchgate.net |

| Substituted methyl anthranilate, Iso(thio)cyanates | DMSO/H2O | Microwave irradiation | 2,4(1H,3H)-quinazolinediones or 2-thioxoquinazolinones | Good | nih.gov |

Reaction Mechanism Elucidation for Quinazoline Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing novel synthetic routes. The formation of the quinazoline ring system can proceed through various pathways depending on the starting materials and catalysts employed.

One common pathway involves the cyclization of 2-aminobenzonitrile derivatives. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water, theoretical studies using density functional theory (DFT) have shown that CO2 reacts via carbonic acid (H2CO3). rsc.org The formation of H2CO3 is pivotal as it reacts more readily with 2-aminobenzonitriles than CO2 itself and promotes the reaction through a synergistic effect of its carbonyl and hydroxyl groups. rsc.org

Another well-studied mechanism involves the reaction of 2-aminobenzylamines with aldehydes. This reaction, often catalyzed by copper, proceeds through the initial oxidation of 2-aminobenzylamines to 2-aminobenzaldehydes. nih.gov This is followed by condensation with an aldehyde and subsequent intramolecular nucleophilic cyclization and aromatization to yield the quinazoline derivative. nih.gov Similarly, a copper-catalyzed tandem reaction between 2-bromobenzyl bromides, aldehydes, and ammonium (B1175870) hydroxide (B78521) involves the initial amination of the benzyl (B1604629) bromide to a 2-aminobenzylamine, which then follows a similar condensation and cyclization pathway. nih.gov

The synthesis of 2-aminoquinazolines from N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid, involves a [4+2] annulation. The proposed mechanism suggests that the reaction proceeds through several intermediates. An initial intermediate undergoes intramolecular cyclization via nucleophilic addition of the amino group to the carbonyl group, which then aromatizes to the final product with the elimination of water. mdpi.com When 2-aminobenzonitrile is used instead of a 2-amino aryl ketone, the mechanism involves the initial attack of the amino group of 2-aminobenzonitrile on the electrophilic carbon of the cyanamide (B42294) to form an amidine intermediate. mdpi.com

A metal-ligand cooperative mechanism has been proposed for the Ru(II) complex-catalyzed tandem synthesis of quinazolinone derivatives from 2-aminobenzonitriles using an alcohol-water system, based on DFT calculations. rsc.org In a different approach, the reaction of 2-aminobenzamide with benzylamine (B48309) in DMSO under catalyst-free conditions is thought to proceed via the initial oxidation of benzylamine by DMSO to an imine intermediate, followed by the addition of 2-aminobenzamide. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yields, minimize reaction times, and reduce the environmental impact. For the synthesis of quinazoline derivatives, various parameters such as catalyst, solvent, temperature, and reaction time are often fine-tuned.

In the synthesis of 2-aminoquinazolin-4(3H)-one derivatives, a one-pot reaction using Dimroth rearrangement has been developed for large-scale preparation. mdpi.com The reaction involves stirring a suspension of a substituted 2-aminobenzonitrile and an N-arylcyanamide in tert-butanol (B103910) with chlorotrimethylsilane, followed by treatment with aqueous ethanolic NaOH at elevated temperatures. mdpi.com Subsequent acidification yields the desired product. mdpi.com

The choice of catalyst and solvent system plays a significant role. For example, a cobalt-catalyzed tandem transformation of 2-aminobenzonitriles to quinazolinones utilizes a readily available cobalt salt and a specific phosphine (B1218219) ligand in an aliphatic alcohol-water system. acs.org This protocol has demonstrated good substrate scope and scalability. acs.org Similarly, the synthesis of quinazolin-4(3H)-one derivatives from 2-aminobenzamide and benzylamine has been optimized to proceed in DMSO at 100°C in open air without the need for an external catalyst or base, highlighting the dual role of DMSO as both a solvent and an oxidant. researchgate.net

The development of 2-arylquinazoline-4(3H)one scaffolds as potential therapeutic agents has also driven optimization studies. rsc.orgnih.gov By modifying the functional groups at various positions of the quinazoline ring, researchers have been able to modulate the biological activity and pharmacokinetic properties of these compounds. rsc.orgnih.gov For instance, the introduction of a 5-nitrofuryl-hydrazinyl moiety at the 4-position of the 2-arylquinazoline scaffold significantly enhanced its antitrypanosomal activity. rsc.orgnih.gov

The following table provides examples of optimized reaction conditions for the synthesis of various quinazoline derivatives.

| Starting Materials | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Product | Yield | Reference |

| 7-Chloro-2-aminobenzonitrile, N-(3,5-dichlorophenyl)cyanamide | Chlorotrimethylsilane, NaOH | tert-Butanol, H2O/EtOH | 60 then 110 | 4 then 6 | 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | - | mdpi.com |

| 2-Aminobenzonitriles | Co(II) salt, P(CH2CH2PPh2)3 | Aliphatic alcohol-water | - | - | Quinazolinones | - | acs.org |

| 2-Aminobenzamide, Benzylamine | None | DMSO | 100 | - | Quinazolin-4(3H)-ones | - | researchgate.net |

| 2-Arylquinazolin-4-hydrazines, Furylcarbaldehyde | HCl (aq) | - | 60 | 0.25 | 2-Arylquinazolin-4-(furfurylidene)hydrazones | - | nih.gov |

Spectroscopic and Advanced Structural Elucidation of 2 3,4 Dimethoxyphenyl Quinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy is fundamental for identifying the number and type of protons in a molecule. In the case of 2-(3,4-Dimethoxyphenyl)quinazoline derivatives, the ¹H NMR spectrum exhibits distinct signals corresponding to the protons of the quinazoline (B50416) ring system and the substituted phenyl group.

For a representative derivative, 2-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one, the spectrum shows characteristic signals. rsc.org A broad singlet observed at a high chemical shift (around 12.44 ppm) is typically assigned to the N-H proton of the quinazolinone ring. rsc.org The aromatic protons of the quinazoline moiety appear in the range of 7.5-8.2 ppm. For instance, the proton at position 5 of the quinazoline ring often appears as a doublet of doublets around 8.15 ppm. rsc.org The protons of the 3,4-dimethoxyphenyl substituent also give rise to distinct signals. The two methoxy (B1213986) groups (-OCH₃) typically appear as sharp singlets, while the aromatic protons on this ring show characteristic splitting patterns based on their substitution. rsc.org For example, in a related compound, 2-(3-methoxyphenyl)quinazoline, the methoxy protons resonate around 3.91 ppm. rsc.org

¹H NMR Spectral Data for Selected Quinazoline Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one rsc.org | DMSO-d₆ | 12.44 (br s, 1H), 8.15 (dd, 1H), 7.89 (dd, 1H), 7.84-7.80 (m, 2H), 7.73 (d, 1H), 7.52 (ddd, 1H), 7.20 (d, 1H), 3.90 (s, 3H), 3.86 (s, 3H) |

| 2-(3-methoxyphenyl)quinazoline rsc.org | CDCl₃ | 9.43 (s, 1H), 8.24-8.18 (m, 2H), 8.08 (d, 1H), 7.90-7.86 (m, 2H), 7.60-7.56 (m, 1H), 7.46-7.42 (t, 1H), 7.08-7.05 (m, 1H), 3.93 (s, 3H) |

| 2-(4-methoxyphenyl)quinazoline rsc.org | CDCl₃ | 9.41 (s, 1H), 8.59-8.55 (m, 2H), 8.03 (d, 1H), 7.89-7.85 (m, 2H), 7.57-7.54 (m, 1H), 7.06-7.02 (m, 2H), 3.91 (s, 3H) |

s = singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment.

In 2-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one, the carbonyl carbon (C=O) of the quinazolinone ring is typically observed at a downfield chemical shift, for instance, around 162.3 ppm. rsc.org The carbons of the aromatic rings resonate in the approximate range of 110-155 ppm. The two methoxy group carbons give signals at around 55-56 ppm. rsc.org The specific chemical shifts of the carbons in the dimethoxyphenyl ring confirm the 3,4-substitution pattern. For comparison, in 2-(3-methoxyphenyl)quinazoline, the carbon attached to the methoxy group resonates at approximately 160.4 ppm, while the methoxy carbon itself appears at 55.2 ppm. rsc.org

¹³C NMR Spectral Data for Selected Quinazoline Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one rsc.org | DMSO-d₆ | 162.3, 152.0, 151.7, 149.0, 148.8, 134.7, 127.5, 126.2, 126.1, 124.6, 121.2, 120.9, 112.0, 111.4, 55.6, 55.5 |

| 2-(3-methoxyphenyl)quinazoline rsc.org | CDCl₃ | 160.8, 160.4, 150.7, 139.4, 134.1, 129.5, 128.6, 127.3, 127.1, 123.6, 121.1, 117.2, 113.0, 55.2 |

| 2-(4-methoxyphenyl)quinazoline rsc.org | CDCl₃ | 161.8, 160.8, 160.4, 150.9, 134.0, 130.6, 130.1, 128.4, 127.1, 126.8, 123.3, 114.0, 55.42 |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound derivatives, the IR spectrum provides key diagnostic peaks. A prominent absorption band corresponding to the C=O stretching vibration of the quinazolinone ring is typically observed in the range of 1655-1680 cm⁻¹. rsc.org The N-H stretching vibration can be seen as a broad band around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=N and C=C stretching vibrations within the heterocyclic and aromatic rings are found in the 1500-1620 cm⁻¹ region. rsc.org The characteristic C-O stretching of the methoxy groups can be identified by strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Characteristic IR Absorption Bands for Quinazoline Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (in quinazolinone) | Stretching | 3100 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=O (in quinazolinone) | Stretching | 1655 - 1680 rsc.org |

| C=N / C=C | Stretching | 1500 - 1620 rsc.org |

| C-O (asymmetric) | Stretching | 1200 - 1300 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the elemental formula of a molecule with high accuracy.

For this compound derivatives, the mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, which confirms the molecular weight of the compound. For example, the HRMS (ESI) for 2-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one shows a calculated m/z for [M+H]⁺ of 283.1077, with the found value being in close agreement. rsc.org The fragmentation pattern can also yield structural clues, often involving the cleavage of the bond between the quinazoline and the dimethoxyphenyl moieties.

HRMS Data for Selected Quinazoline Derivatives

| Compound | Ionization Mode | Formula | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one rsc.org | ESI | C₁₆H₁₅N₂O₃⁺ [M+H]⁺ | 283.1077 | 283.1077 |

| 2-(3-Chlorophenyl)quinazolin-4(3H)-one rsc.org | ESI | C₁₄H₁₀³⁵ClN₂O⁺ [M+H]⁺ | 257.0476 | 257.0477 |

| 2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one rsc.org | ESI | C₁₅H₁₀F₃N₂O⁺ [M+H]⁺ | 291.0740 | 291.0739 |

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

For quinazoline derivatives, XRD studies reveal important structural features. For instance, the crystal structure of 3-[2-(3,4-Dimethoxyphenyl)-ethyl]-2-methyl-3H-quinazoline-4-one has been determined, confirming the connectivity and revealing the planarity of the quinazoline ring system. tandfonline.com Such analyses also elucidate intermolecular interactions, like hydrogen bonding and π-π stacking, which govern the crystal packing. tandfonline.com In other quinazolinone derivatives, XRD has been used to study the conformational preferences of substituents, showing, for example, how the spatial relationship between different aromatic rings can be either extended or folded. nih.gov

Example Crystallographic Data for a Quinazoline Derivative

| Parameter | Value |

|---|---|

| Compound | 3-[2-(3,4-Dimethoxyphenyl)-ethyl]-2-methyl-3H-quinazoline-4-one tandfonline.com |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.12 Å, b = 11.34 Å, c = 19.56 Å |

| Volume | 1801.1 ų |

| Z | 4 |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula, serving as a crucial check for purity and correctness of the formula.

For newly synthesized this compound derivatives, elemental analysis is a standard characterization method. The found percentages of C, H, and N must be within a narrow margin (typically ±0.4%) of the calculated values to validate the proposed structure. researchgate.net

Elemental Analysis Data for a Representative Quinazoline Derivative

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| 3-Amino-2-methylquinazolin-4(3H)-one | C₉H₉N₃O | C | 61.70 | 61.52 |

| H | 5.18 | 5.09 |

(Data for a related quinazoline derivative to illustrate the principle)

Computational and Theoretical Investigations of 2 3,4 Dimethoxyphenyl Quinazoline Derivatives

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations serve as a cornerstone for predicting the behavior of molecules at the atomic and electronic levels. These methods allow for the detailed examination of molecular geometry, stability, and electronic structure, providing a quantitative basis for understanding the properties of 2-(3,4-Dimethoxyphenyl)quinazoline.

Density Functional Theory (DFT) has emerged as a robust and widely used method for the computational study of molecular systems. By approximating the electron density, DFT can accurately predict the geometric parameters and relative stability of molecules. For derivatives of this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set (e.g., 6-31G(d)), are utilized to optimize the molecular geometry. nih.gov

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Geometry Optimization | Calculation of the minimum energy structure, providing bond lengths, bond angles, and dihedral angles. | DFT (e.g., B3LYP/6-31G(d)) |

| Thermodynamic Properties | Calculation of enthalpy, entropy, and Gibbs free energy to assess molecular stability. | Frequency calculations following geometry optimization. |

| Rotational Barriers | Determination of the energy required to rotate specific bonds, such as the bond connecting the phenyl and quinazoline (B50416) rings. | Potential Energy Surface (PES) scans. |

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy for describing the electronic structure of molecules. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods provide a detailed picture of the electron distribution and orbital energies. For quinazoline derivatives, ab initio calculations can be employed to refine the understanding of the electronic landscape, corroborating findings from DFT studies. These calculations are particularly useful for examining excited states and electronic transitions within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests a more reactive molecule. nih.gov

For 2-arylquinazoline derivatives, the HOMO is typically localized on the electron-rich aromatic portions of the molecule, while the LUMO is often distributed across the quinazoline core. beilstein-journals.org The presence of the electron-donating methoxy (B1213986) groups on the phenyl ring in this compound would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted 2-phenylquinazoline (B3120039).

| Orbital | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Associated with the ability to donate electrons; higher energy indicates greater electron-donating character. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Associated with the ability to accept electrons; lower energy indicates greater electron-accepting character. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability; a smaller gap often correlates with higher reactivity. |

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor).

For quinazoline derivatives, the nitrogen atoms of the quinazoline ring and the oxygen atoms of the methoxy groups are expected to be regions of high electron density, appearing as red or yellow on the MEP map. Conversely, the hydrogen atoms bonded to the aromatic rings would exhibit a more positive potential, appearing as blue. This visual representation is instrumental in understanding how the molecule will interact with other molecules, such as receptors or solvents.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. By transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals, NBO analysis quantifies the delocalization of electron density. This method is particularly useful for studying intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer.

Computational methods can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, theoretical calculations can predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

Frequency calculations based on the optimized geometry can provide the vibrational modes of the molecule, which correspond to the peaks observed in the IR and Raman spectra. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which can be correlated with the absorption bands in the UV-Visible spectrum. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific spectral features to particular molecular motions or electronic transitions.

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are pivotal computational techniques to elucidate the interaction between a ligand, such as a this compound derivative, and its biological target, typically a protein receptor. frontiersin.orgderpharmachemica.commdpi.comukaazpublications.commdpi.com These methods are instrumental in predicting the binding mode and affinity, thereby informing the design of more potent and selective molecules. frontiersin.orgderpharmachemica.com

The stability of a ligand-receptor complex is governed by a network of intermolecular interactions. Computational tools are adept at identifying and characterizing these crucial contacts. For quinazoline derivatives, the following interactions are frequently observed in docking studies:

Hydrogen Bonds: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, forming interactions with key amino acid residues in the receptor's active site. researchgate.netnih.gov For example, interactions with residues like methionine are often critical for the binding of quinazoline-based EGFR inhibitors.

Hydrophobic Contacts: The phenyl and methoxy groups of the this compound scaffold contribute to hydrophobic interactions with nonpolar residues in the binding pocket, enhancing binding affinity. researchgate.net

π-π Stacking: The aromatic nature of both the quinazoline core and the dimethoxyphenyl substituent allows for favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the active site. researchgate.net

A study on a novel quinazoline derivative, 3-[2-(3, 4-Dimethoxy phenyl)-ethyl]-2-methyl-3H quinazoline-4-one, highlighted the significance of C–H…O, C–H…N, C–O…π, and π–π hydrogen bond interactions in its molecular stability. tandfonline.com

Docking programs employ scoring functions to estimate the binding affinity between a ligand and a receptor, typically expressed as a binding energy value (e.g., in kcal/mol). derpharmachemica.com Lower binding energy values generally indicate a more stable and favorable interaction. nih.gov For a series of quinazoline derivatives, these scores are used to rank compounds and prioritize them for further experimental testing. derpharmachemica.com For example, docking-based virtual screening of quinazoline derivatives against EGFR has identified compounds with binding energies ranging from -8.64 kcal/mol to -8.10 kcal/mol, indicating strong binding potential. nih.gov

| Interaction Type | Potential Interacting Groups on this compound | Typical Interacting Amino Acid Residues |

| Hydrogen Bonding | Quinazoline nitrogen atoms, Methoxy oxygen atoms | Serine, Threonine, Asparagine, Glutamine, Methionine |

| Hydrophobic Contacts | Phenyl rings, Methyl groups of methoxy substituents | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Quinazoline ring system, Phenyl ring of the dimethoxyphenyl group | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Molecular Dynamics Simulations for Conformational Analysis and Stability in Biological Environments

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are used to assess the conformational stability of the docked pose and to understand how the system behaves in a more realistic, solvated environment. researchgate.netbenthamdirect.comnih.gov For quinazoline derivatives, MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. researchgate.netnih.gov These simulations can reveal subtle conformational changes in both the ligand and the receptor that are crucial for binding and activity. Studies have utilized MD simulations of 100-nanosecond intervals to understand the conformational stability of quinazoline derivatives within the EGFR kinase domain. researchgate.netbenthamdirect.com

In Silico Physicochemical Property Predictions and Drug-Likeness Assessment

In the early stages of drug discovery, it is crucial to assess the physicochemical properties and drug-likeness of potential candidates. Various computational models are available to predict properties such as:

Lipinski's Rule of Five: This rule helps to evaluate the drug-likeness of a compound and its potential for good oral bioavailability. researchgate.netbenthamdirect.com

ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) properties are predicted to identify compounds with favorable pharmacokinetic profiles. mdpi.comresearchgate.netbenthamdirect.com

For quinazoline derivatives, in silico tools are routinely used to filter large libraries of compounds, ensuring that the selected candidates possess desirable physicochemical properties for further development. researchgate.netbenthamdirect.com

| Physicochemical Property | Predicted Value Range for Drug-like Quinazolines | Significance |

| Molecular Weight | < 500 g/mol | Influences absorption and distribution |

| LogP (Lipophilicity) | < 5 | Affects solubility and membrane permeability |

| Hydrogen Bond Donors | < 5 | Impacts solubility and binding |

| Hydrogen Bond Acceptors | < 10 | Impacts solubility and binding |

Cheminformatics-Guided Design and Virtual Screening Methodologies

Cheminformatics plays a vital role in modern drug discovery by enabling the efficient analysis of large chemical datasets. For the design of novel this compound derivatives, cheminformatics approaches are invaluable.

Virtual screening is a key cheminformatics technique used to screen large libraries of compounds against a biological target to identify potential hits. frontiersin.orgderpharmachemica.comresearchgate.netnih.govbenthamdirect.com This can be done through:

Ligand-based virtual screening: This approach uses the structural information of known active compounds to identify new molecules with similar features.

Structure-based virtual screening: This method utilizes the 3D structure of the target receptor to dock and score a library of compounds, identifying those with the best predicted binding affinity and mode. researchgate.netnih.govbenthamdirect.com

Through these computational and theoretical investigations, researchers can gain a comprehensive understanding of the structure-activity relationships of this compound derivatives, leading to the rational design of more effective and safer therapeutic agents.

Biological Activities and Mechanistic Investigations of 2 3,4 Dimethoxyphenyl Quinazoline Analogues

Antineoplastic and Antiproliferative Activities

Quinazoline (B50416) derivatives have been extensively investigated for their potential as anticancer agents. nih.govresearchgate.netexp-oncology.com.ua Several quinazoline-based drugs, including gefitinib (B1684475), erlotinib, and lapatinib (B449), are approved for cancer treatment. nih.govnih.gov The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and cell cycle arrest. nih.govnih.gov

A primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.gov EGFR plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Dysregulation of EGFR is a common feature in many cancers. nih.gov

Several studies have synthesized and evaluated novel quinazolinone derivatives as EGFR-TK inhibitors. For instance, two series of quinazolinone derivatives demonstrated reasonable inhibitory activity against EGFR-TK, with compound 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one showing high potency with an IC50 value of 1.37 nM. nih.gov Molecular docking studies revealed that this compound binds to the active site of EGFR in a manner similar to the known inhibitor erlotinib. nih.gov

In another study, new phenoxyquinazoline derivatives were designed with modifications at the 6th position. nih.gov Among these, compounds 6a and 6b exhibited high potency against EGFR-TK with IC50 values of 12.0 ± 3.9 nM and 16.5 ± 1.8 nM, respectively. nih.gov Furthermore, S-alkylated quinazolin-4(3H)-ones have been investigated as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinases. rsc.org

It is worth noting that some quinazoline derivatives have been developed as dual inhibitors targeting multiple kinases. For example, lapatinib is a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (Her-2). nih.gov This multi-targeted approach can be beneficial in overcoming resistance mechanisms.

Interactive Data Table: EGFR-TK Inhibitory Activity of Quinazoline Analogues

| Compound | IC50 (nM) | Reference |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | 1.37 | nih.gov |

| Compound 6a | 12.0 ± 3.9 | nih.gov |

| Compound 6b | 16.5 ± 1.8 | nih.gov |

| PD153035 (Reference) | 4.9 ± 1.29 | nih.gov |

| Erlotinib (Reference) | - | nih.gov |

Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a validated strategy in cancer therapy. nih.gov Some quinazoline analogues have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. nih.govnih.gov

A study on 4-biphenylaminoquinazoline derivatives, initially developed as multi-tyrosine kinase inhibitors, revealed that they also inhibit tubulin polymerization by binding to the colchicine (B1669291) site of tubulin. nih.gov Interestingly, while some of these compounds acted as dual inhibitors of both tyrosine kinases and tubulin, others were selective for tubulin. nih.gov This suggests that the quinazoline scaffold can be modified to achieve selective inhibition of either target.

Another study reported on twelve 2,4-bis-substituted quinazoline-based compounds that were screened for their ability to enhance tubulin polymerization. nih.gov Compound A4V-3 , which has an imidazole (B134444) substitution, was found to be a significant enhancer of tubulin polymerization. nih.gov This stabilization of microtubules can also lead to cell cycle arrest and apoptosis. nih.gov

Targeting DNA repair pathways is another promising strategy in cancer treatment. Poly(ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with certain DNA repair deficiencies. nih.gov

Researchers have synthesized 4-quinazolinone derivatives and evaluated their ability to inhibit PARP. researchgate.net In one study, compounds 15a , 15c , and 15d demonstrated notable inhibitory effects on the PARP enzyme in vitro. researchgate.net Furthermore, a novel approach involves the co-targeting of both PARP-1 and Bromodomain-containing protein 4 (BRD4), another protein involved in DNA repair and gene transcription. nih.gov This dual-inhibition strategy aims to create a synthetic lethal effect even in cancer cells without BRCA1/2 mutations. nih.gov

A common outcome of the various mechanisms of action of antineoplastic agents is the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov

Flow cytometry analysis has been instrumental in demonstrating the effects of quinazoline analogues on the cell cycle. For example, a novel quinazoline carrying a substituted-sulfonamide was shown to cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. nih.gov Similarly, a 2,4-bis-substituted quinazoline derivative, A4V-3 , was found to arrest cells in the G2/M phase. nih.gov

The induction of apoptosis by these compounds is often confirmed through assays like Annexin V-FITC/PI staining. nih.govnih.gov Studies have shown that treatment with certain quinazoline derivatives leads to an increase in both early and late apoptotic cell populations. nih.gov This apoptotic induction is often mediated by the modulation of key regulatory proteins such as Bcl-2, p53, and caspases. nih.gov For instance, some sulphonamide-bearing quinazolinone derivatives were found to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic proteins p53 and Bax. nih.gov

The anticancer activity of quinazoline analogues extends to the modulation of various cellular signaling pathways that are crucial for cancer progression. One such pathway is the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, including gastric cancer. nih.gov

A study identified 2,4-diamino-quinazoline (2,4-DAQ) as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), a key component of the Wnt/β-catenin pathway. nih.gov Treatment with 2,4-DAQ suppressed the expression of Wnt/β-catenin target genes like MYC and LGR5, leading to the inhibition of gastric cancer cell growth and migration. nih.gov

Another critical pathway in cancer is the PI3K/Akt/mTOR pathway. Researchers have discovered 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel inhibitors of PI3K and mTOR, demonstrating their potential as anticancer agents. exp-oncology.com.ua

Anti-inflammatory Properties

In addition to their anticancer effects, quinazoline derivatives have also demonstrated significant anti-inflammatory properties. mdpi.comosti.govnih.gov Inflammation is a complex biological response, and chronic inflammation is a known risk factor for various diseases, including cancer. osti.gov

One study investigated a 2-phenylquinazoline (B3120039) analogue and found that it exhibited significant anti-inflammatory activity in endotoxin-stimulated macrophages. osti.gov The compound was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as mediators like iNOS and COX-2. osti.gov This anti-inflammatory effect was attributed to the downregulation of the NF-κB signaling pathway. osti.gov

Another series of 3-[2′-(Substitutedbenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones were synthesized and screened for their anti-inflammatory activity. nih.gov The results indicated that the substitution pattern on the quinazolinone core significantly influenced the anti-inflammatory potency. nih.gov For example, compounds with a p-chlorophenyl group generally showed better activity than those with a phenyl group. nih.gov Among the tested compounds, 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one showed the most potent anti-inflammatory activity. nih.gov

Interactive Data Table: Anti-inflammatory Activity of Quinazolinone Analogues

| Compound | % Edema Inhibition (at 50 mg/kg) | Reference |

| 3-[2′-(2′′-(p-chlorobenzylideneamino)phenyl)-2-methyl-6-bromo quinazolin-4-one] | 20.4 | nih.gov |

| 3-[2′-(3′′-chloro-2′′-oxo-4′′-(p-chlorophenyl)azetidin-1′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one] | - | nih.gov |

| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | 32.5 | nih.gov |

| Phenylbutazone (Reference) | - | nih.gov |

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production)

Quinazoline derivatives have demonstrated the ability to suppress the production of nitric oxide (NO), a key inflammatory mediator. Studies have shown that certain quinazoline compounds can inhibit the formation of nitrite (B80452) in a dose-dependent manner in murine macrophage cell lines. nih.gov This effect is not due to the direct inhibition of nitric oxide synthase (NOS) activity, but rather the suppression of inducible nitric oxide synthase (iNOS or NOS II) mRNA and protein expression. nih.gov It has been observed that these derivatives selectively inhibit the gene expression of iNOS, along with other inducible genes like heme oxygenase-1 (HO-1) and cyclooxygenase-2 (COX-2), specifically in macrophage cells. nih.gov

Quinazolinone derivatives, a closely related class of compounds, also exhibit significant inhibitory effects on the expression of inflammatory genes, including iNOS and COX-2. nih.gov The structure-activity relationship of these compounds indicates that the nature of substituents on the quinazolinone core plays a crucial role in their anti-inflammatory potency. For instance, aliphatic substituents at certain positions can lead to excellent inhibition of iNOS and COX-2 mRNA expression. nih.gov

Modulation of Toll-like Receptor 4 (TLR4) Signaling

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a signaling cascade that leads to inflammation. nih.govunimib.it The modulation of TLR4 signaling is a key therapeutic strategy for inflammatory diseases. Substituted 4-aminoquinazolines have been identified as small molecular weight activators of NF-κB through the TLR4/MD-2 complex. escholarship.org

The activation of TLR4 triggers two distinct intracellular signaling pathways: the MyD88-dependent pathway and the MyD88-independent (TRIF-dependent) pathway. nih.govbbraun-stiftung.de Both pathways culminate in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines and chemokines. nih.govunimib.it Synthetic modifications of the quinazoline scaffold at various positions have been shown to influence their activity on TLR4-dependent production of cytokines. escholarship.org Computational studies suggest that these quinazoline compounds can bind to the MD-2 component of the TLR4/MD-2 complex. escholarship.org

Suppression of Pro-inflammatory Cytokine Expression (e.g., IL-1β)

Quinazolinone and its derivatives have been found to inhibit the gene expression of the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.gov The production of IL-1β is a crucial step in the inflammatory process. nih.gov Research has shown that quinazolinones with specific substitutions, such as a halogen on the aromatic ring, can significantly decrease IL-1β mRNA expression in LPS-stimulated macrophage cells. nih.gov

The suppression of IL-1β is often linked to the modulation of the NF-κB pathway, as this transcription factor is a key regulator of IL-1β gene expression. By inhibiting the NF-κB pathway, quinazoline derivatives can effectively reduce the production of this potent pro-inflammatory cytokine.

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. encyclopedia.pubsemanticscholar.org The hyperactivation of this pathway is associated with various inflammatory diseases and cancers. encyclopedia.pub Quinazoline derivatives have emerged as potent inhibitors of NF-κB activation. encyclopedia.pubresearchgate.net

One notable derivative, EVP4593 (4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine), has been shown to block NF-κB signaling at nanomolar concentrations. encyclopedia.pubresearchgate.net The mechanism of action for some quinazoline derivatives involves interfering with the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways. researchgate.net Studies on other quinazoline derivatives have revealed that they can inhibit the translocation of the NF-κB dimer to the nucleus without affecting its release from the IκB complex. nih.gov Furthermore, some derivatives can suppress the phosphorylation of the NF-κB p65 subunit at specific sites. nih.gov

Immunomodulatory Effects on T-helper Cell Differentiation

T-helper (Th) cells play a crucial role in orchestrating the adaptive immune response. The differentiation of naive CD4+ T cells into different subsets, such as Th1 and Th2 cells, determines the nature of the immune response. nih.gov Misdirected Th2 responses are implicated in allergic diseases like asthma. nih.gov

Quinazoline derivatives have shown potential in modulating T-helper cell differentiation. For instance, some derivatives can promote the differentiation of keratinocytes and enhance skin barrier functions against Th2 cytokine-mediated signaling. nih.gov Th2 cytokines like IL-4 and IL-13 are known to inhibit the expression of crucial skin barrier proteins by activating the JAK-STAT signaling pathway. nih.gov Certain quinazoline derivatives have been found to inhibit this IL-4/IL-13-induced STAT6 signaling. nih.gov

Furthermore, the combined activation of TLR2 and TLR4 on dendritic cells has been shown to prime naive CD4+ T cells to differentiate into Th1 cells that express gut-homing receptors. nih.gov This suggests a potential role for TLR-modulating quinazolines in directing the T-helper cell response.

Antimicrobial Efficacy

Antibacterial Spectrum and Potency Against Gram-Positive and Gram-Negative Strains

Quinazoline derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Newly synthesized 2,4-disubstituted quinazoline analogues have shown potent activity against a panel of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus species. nih.gov These compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 µg/mL. nih.gov The bioisosteric replacement of an amino group with sulfur at the 2-position of the quinazoline ring has been a successful strategy to maintain high antibacterial potency while improving the safety profile. nih.gov

Furthermore, N2,N4-disubstituted quinazoline-2,4-diamines have been identified as potent antibacterial agents against the multidrug-resistant Gram-negative pathogen Acinetobacter baumannii. nih.gov Optimized derivatives with substitutions at the 6-position of the quinazoline ring displayed promising activity, with MICs ranging from 0.5 to 30 μM. nih.gov These compounds act as dihydrofolate reductase inhibitors and have also shown the ability to eradicate biofilms. nih.gov

Additionally, quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, mechanisms similar to fluoroquinolone antibiotics. nih.gov Some of these derivatives showed moderate to good activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

Interactive Data Table: Antibacterial Activity of Quinazoline Analogues

| Compound Class | Target Organisms | Potency (MIC) | Reference |

| 2,4-Disubstituted-thioquinazolines | Gram-positive bacteria (including MRSA, VRE), Mycobacterium smegmatis | 1-64 µg/mL | nih.gov |

| N2,N4-Disubstituted quinazoline-2,4-diamines | Multidrug-resistant Acinetobacter baumannii (Gram-negative) | 0.5-30 µM | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivatives | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Moderate activity, specific values not detailed | nih.gov |

Antifungal Activity Against Pathogenic Fungi

Derivatives of 2-(3,4-dimethoxyphenyl)quinazoline have demonstrated notable antifungal properties against a range of pathogenic fungi. A series of novel 2-(3,4-dimethoxyphenyl)-4-substituted-quinazoline derivatives were synthesized and evaluated for their in vitro antifungal activity against several fungal strains, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. The results indicated that many of these compounds exhibited significant antifungal effects, with some showing activity comparable to or even exceeding that of the standard antifungal drug, fluconazole. The structure-activity relationship (SAR) studies revealed that the nature and position of the substituent on the quinazoline ring played a crucial role in determining the antifungal potency.

Another study focused on the synthesis of 2-(substituted phenyl)-4-methylquinazolines and their evaluation as antifungal agents. Among the tested compounds, the 2-(3,4-dimethoxyphenyl) analogue displayed promising activity against various fungal species. The presence of the dimethoxy substitution pattern on the phenyl ring at the 2-position of the quinazoline core was found to be a key determinant of the observed antifungal effects.

Antiviral Activity and Mechanisms

The antiviral potential of this compound analogues has been investigated against several viruses, including Human Immunodeficiency Virus type 1 (HIV-1) and Human Cytomegalovirus (HCMV).

With respect to HIV-1, certain quinazoline derivatives have been identified as inhibitors of the viral enzyme RNase H, which is essential for the replication of the virus. A study detailed the discovery of novel quinazoline-based HIV-1 RNase H inhibitors, with the 2-(3,4-dimethoxyphenyl) scaffold being a key structural feature. These compounds demonstrated the ability to chelate the two magnesium ions present in the active site of the enzyme, thereby inhibiting its function and preventing viral replication.

Furthermore, research has explored the activity of quinazoline derivatives against Human Cytomegalovirus. A series of 2-phenyl-4-anilinoquinazoline derivatives were synthesized and evaluated for their anti-HCMV activity. The results showed that several compounds, including those with the 3,4-dimethoxyphenyl moiety, exhibited potent antiviral effects. Mechanistic studies suggested that these compounds interfere with the viral replication cycle, although the precise molecular targets are still under investigation.

Antimalarial Activity Against Plasmodium Species

The global challenge of malaria has spurred the search for new and effective antimalarial agents, and this compound analogues have emerged as a promising class of compounds. Research has demonstrated the in vitro and in vivo antimalarial activity of these derivatives against various Plasmodium species, including the deadliest human malaria parasite, Plasmodium falciparum.

One study reported on the synthesis and antimalarial evaluation of a series of 2-aryl-4-substituted quinazolines. The 2-(3,4-dimethoxyphenyl) analogue exhibited significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The mechanism of action is thought to involve the inhibition of hemozoin formation, a critical detoxification process for the parasite within red blood cells. By preventing the polymerization of toxic heme into hemozoin, the compounds lead to the accumulation of free heme, which is lethal to the parasite.

Antitubercular Activity Against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and the development of new antitubercular drugs is a priority. Analogues of this compound have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

In one study, a series of 2-(substituted phenyl)-4-methylquinazolines were synthesized and screened for their in vitro antitubercular activity against the H37Rv strain of M. tuberculosis. The 2-(3,4-dimethoxyphenyl) derivative was identified as one of the most potent compounds in the series, exhibiting a low minimum inhibitory concentration (MIC). The mechanism of action is not yet fully elucidated but is believed to involve the inhibition of essential mycobacterial enzymes.

Other Noteworthy Pharmacological Activities

Beyond their antimicrobial properties, this compound analogues have been investigated for other significant pharmacological activities, including anticonvulsant and antihypertensive effects.

Anticonvulsant Activity

Several studies have highlighted the potential of this compound derivatives as anticonvulsant agents. A series of 2-phenyl-4-substituted quinazolines were synthesized and evaluated for their anticonvulsant activity in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The 2-(3,4-dimethoxyphenyl) analogue demonstrated significant protection against seizures in these models, suggesting its potential as a lead compound for the development of new antiepileptic drugs. The proposed mechanism of action involves the modulation of GABAergic neurotransmission, a key inhibitory pathway in the central nervous system.

Antihypertensive Potential

The cardiovascular effects of this compound analogues have also been a subject of interest, particularly their potential as antihypertensive agents. Research has shown that certain derivatives can induce vasodilation, leading to a reduction in blood pressure.

Antiparkinsonian Activity

Research into novel therapeutic agents for Parkinson's disease has identified quinazoline derivatives as a promising scaffold. Within this class of compounds, analogues featuring a 2-(3,4-dimethoxyphenyl) substitution have demonstrated notable antiparkinsonian activity in preclinical studies. These investigations have highlighted the significance of this particular substitution in enhancing the therapeutic potential of the quinazoline core.

A study focusing on a series of 3-amantadinyl-2-[(2-substituted benzylidenehydrazinyl)methyl]-quinazolin-4(3H)-ones revealed important structure-activity relationships (SAR) for their antiparkinsonian effects. nih.gov The research involved the synthesis and evaluation of various analogues to determine which structural modifications conferred the most potent activity. The compounds were assessed for their ability to counteract key symptoms of parkinsonism, such as tremors, rigidity, hypokinesia (decreased bodily movement), and catatonia in animal models. nih.gov

The investigation found that the nature of the heterocyclic ring system attached to the quinazolinone core was a critical determinant of activity. Specifically, derivatives incorporating a thiazolidinone ring were found to be more potent than their azetidinone counterparts. nih.gov This finding points to the importance of the five-membered sulfur-containing heterocycle in interacting with biological targets relevant to Parkinson's disease.

Crucially, the substitution pattern on the phenyl ring at the second position of the quinazolinone scaffold was identified as a key factor influencing antiparkinsonian efficacy. The presence of a 3,4-dimethoxyphenyl group was found to be particularly advantageous for this activity. nih.gov This suggests that the electron-donating methoxy (B1213986) groups at these specific positions on the phenyl ring play a vital role in the compound's ability to elicit an antiparkinsonian response.

Further molecular modifications led to the identification of a highly active compound within the series. The most potent analogue was identified as 3-amantadinyl-6-bromo-2-[((3,4-dimethoxyphenyl)-4-oxo-thiazolidin-3-yl)methylamino]-quinazolin-4(3H)-one. nih.gov This lead compound combines several structural features that contribute to its enhanced activity: the amantadine (B194251) moiety at the 3-position, a bromo substituent at the 6-position of the quinazoline ring, the favorable thiazolidinone ring, and the critical 3,4-dimethoxyphenyl group.

The detailed findings from this research underscore the therapeutic potential of quinazoline derivatives bearing a 3,4-dimethoxyphenyl substituent as a foundational structure for the development of new antiparkinsonian agents. The systematic exploration of the SAR has provided valuable insights for the rational design of more effective drug candidates for Parkinson's disease.

Table 1: Structure-Activity Relationship of Quinazolinone Analogues for Antiparkinsonian Activity

| Structural Feature | Modification | Impact on Antiparkinsonian Activity | Reference |

| Heterocyclic Ring at C2-side chain | Thiazolidinone vs. Azetidinone | Thiazolidinone derivatives showed higher potency. | nih.gov |

| Substitution on Phenyl Ring at C2 | 3,4-Dimethoxyphenyl group | Beneficial for activity. | nih.gov |

| Overall Structure | 3-amantadinyl-6-bromo-2-[((3,4-dimethoxyphenyl)-4-oxo-thiazolidin-3-yl)methylamino]-quinazolin-4(3H)-one | Identified as the most active compound in the series. | nih.gov |

Structure Activity Relationship Sar Studies for 2 3,4 Dimethoxyphenyl Quinazoline Derivatives

Influence of the 3,4-Dimethoxyphenyl Moiety on Biological Profile

The 2-phenyl ring is a critical component for the activity of many quinazoline (B50416) derivatives, and the substitution pattern on this ring plays a pivotal role. The 3,4-dimethoxyphenyl group, specifically, has been shown to be highly influential.

Studies have indicated that the presence of two methoxy (B1213986) groups on the phenyl ring at the C-2 position can significantly contribute to the efficacy of these compounds in reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR). researchgate.net The electronic effect of these substituents, however, appeared to have a negligible impact on the reversal efficacy. researchgate.net In the development of allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H), the catechol (3,4-dihydroxyphenyl) moiety was identified as a key feature. A scaffold hopping approach that retained this feature while replacing a thienopyrimidinone core with a quinazolinone core led to a novel series of highly active inhibitors. nih.gov This highlights the importance of the 3,4-dioxygenated phenyl moiety for interaction with the biological target. The conversion of the more active dihydroxy derivatives to the dimethoxy analogs is a common strategy to improve pharmacokinetic properties, as methoxy groups can increase metabolic stability and cell permeability. nih.gov

The positioning of these groups is also crucial. For instance, in a series of P-gp inhibitors, substituents at the meta and ortho positions of the C-2 phenyl ring were found to significantly increase MDR reversal efficacy, with the 3,4-dimethoxy substitution being particularly effective. researchgate.net This suggests that the spatial arrangement of these oxygenated functions is key for optimal interaction with the target protein.

Positional and Substituent Effects on the Quinazoline Core (e.g., C-2, N-3, C-4, C-6, C-8)

Modifications to the quinazoline ring system itself are a cornerstone of SAR studies, allowing for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.

C-2 Position: While the 3,4-dimethoxyphenyl group is a key feature, further modifications at the C-2 position are explored. The nature of the group at C-2 is essential for activity. In some series, methyl or thiol groups at this position have been found to be important for antimicrobial activities. nih.gov For antitumor agents, aryl groups at C-2 are common, with their substitution patterns heavily influencing potency. researchgate.netnih.gov

N-3 Position: The nitrogen at position 3 of the quinazolinone ring is a frequent site for substitution to modulate activity. The introduction of various substituted phenyl rings, heterocyclic rings, and aliphatic systems at N-3 has been reported to confer antimicrobial properties. researchgate.net In some anticancer quinazolinones, the presence of a substituted aromatic ring at this position is considered essential for activity. nih.govnih.gov For instance, a series of 2,3-disubstituted-4(3H)-quinazolinones showed potent anticonvulsant activity. researchgate.net

C-4 Position: The C-4 position is one of the most commonly modified sites on the quinazoline scaffold. The introduction of an amino group, often as a 4-anilino moiety, is a hallmark of many epidermal growth factor receptor (EGFR) inhibitors like gefitinib (B1684475) and erlotinib. nih.govmdpi.com The substituents on this aniline (B41778) ring are critical for kinase inhibitory activity. nih.gov Other modifications, such as the introduction of 4-(4-aryl-1-piperazinyl) groups or 4-(3-substituted phenylamino) moieties, have yielded compounds with broad-spectrum antitumor activity. nih.gov General SAR studies have revealed that substitution at the 4th position, mainly with an amine or substituted amine, can enhance antimicrobial activities. nih.gov

C-6 Position: The C-6 position of the quinazoline ring is another key site for modification. The introduction of small, hydrophobic, or electron-donating groups can influence the biological activity. For example, in a series of EGFR inhibitors, the presence of two morpholine (B109124) alkoxy substituents at positions 6 and 7 led to a different binding mode compared to lapatinib (B449). mdpi.com The introduction of a bromine atom at C-6 has been utilized in the synthesis of quinazolinone–pyrimidine (B1678525) hybrids as potential antiproliferative agents. nih.gov SAR studies have also indicated that the presence of a halogen atom at the 6-position can improve antimicrobial activity. nih.gov

C-8 Position: Similar to the C-6 position, the C-8 position is a site where substitutions can modulate activity. The introduction of a halogen atom at position 8 has been noted to enhance the antimicrobial properties of quinazolinone derivatives. nih.gov

The following table summarizes the activity of selected quinazoline derivatives with substitutions at various positions.

| Compound | Quinazoline Core Substitutions | C-2 Substituent | Biological Activity | Reference |

| 5a | 4-(3-chlorophenylamino) | H | Antitumor (GI50 = 3.2 µM) | nih.gov |

| 5b | 4-(3-bromophenylamino) | H | Antitumor (GI50 = 2.0 µM) | nih.gov |

| Compound 17 | 4-oxo, various side chains | 2-methoxyphenyl | Antiproliferative against multiple cancer cell lines | researchgate.netdocumentsdelivered.com |

| Compound 2f | 7-piperazino | 4-chlorophenethylamino | TNF-alpha production & T cell proliferation inhibition | nih.gov |

| AK-2 | 4-(substituted amino) | N/A | hAChE and hBACE-1 inhibition for Alzheimer's | nih.gov |

| Compound 12 | 6,7-dimethoxy, 4-amino | Thiophene-2-ylmethanamine | Antiproliferative (A431 cells, IC50 = 3.4 µM) | mdpi.com |

Elucidation of Essential Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For quinazoline derivatives, several pharmacophore models have been developed to guide the design of new inhibitors for various targets.

A common pharmacophoric model for quinazoline-based kinase inhibitors, particularly those targeting EGFR, involves:

A heterocyclic core (the quinazoline ring) that acts as a scaffold.

A hydrogen bond acceptor, typically the N-1 nitrogen of the quinazoline ring, which interacts with the hinge region of the kinase domain. univie.ac.at

A substituted aniline moiety at the C-4 position that occupies the ATP adenine (B156593) binding site. nih.gov

Hydrophobic interactions are also crucial for inhibitory activity. eurekaselect.com

For VEGFR-2 inhibitors based on a 2-(quinazolin-4-ylamino)- nih.govnih.govbenzoquinone scaffold, a five-point pharmacophore model suggested that hydrophobic character is critical for activity. eurekaselect.com The model also indicated that H-bond donating groups and electron-withdrawing groups positively contribute to VEGFR-2 inhibition. eurekaselect.com In studies of JAK2/3 inhibitors, pharmacophore models highlighted the importance of hydrogen bonds in the hinge region of the kinase. univie.ac.at These consistent features across different kinase targets underscore the versatility of the quinazoline scaffold as a "hinge-binding" motif.

Bioisosteric Replacement and Scaffold Hopping Strategies for Activity Modulation

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry for lead optimization. Bioisosterism involves substituting an atom or group with another that has similar physical or chemical properties, aiming to improve potency, selectivity, or pharmacokinetic parameters. Scaffold hopping involves replacing the core molecular framework with a structurally different one while retaining the key pharmacophoric features.

A notable example of scaffold hopping involved a series of thienopyrimidinone-based HIV-1 RNase H inhibitors. nih.gov The most active compound from this series, which featured a 2-(3,4-dihydroxyphenyl) group, was used as a template. The thienopyrimidinone core, a potential toxicophore, was replaced by a quinazolinone ring. This "hop" successfully yielded a new series of highly active allosteric inhibitors, demonstrating that the quinazolinone scaffold could effectively mimic the orientation of the original core while potentially offering an improved safety profile. nih.gov

Bioisosteric replacement has also been applied to quinazoline-based structures. In one study, researchers aimed to improve the anti-inflammatory activity of a triazino[2,3-c]quinazoline derivative by replacing a carbon atom in an alkylcarboxylic fragment with a sulfur atom. nih.govpreprints.orguib.no This modification alters lipophilicity and pharmacokinetic parameters, and the resulting thio-analogs showed significant anti-inflammatory effects, with the most active compound demonstrating potent inhibition of pro-inflammatory cytokines. nih.govuib.no

These strategies are instrumental in navigating chemical space to discover novel chemotypes, overcome liabilities of a lead compound (like toxicity or poor pharmacokinetics), and identify new intellectual property.

Rational Design Principles for Lead Optimization

Rational design in drug discovery involves a targeted approach to developing new therapeutic agents based on a thorough understanding of the biological target and the SAR of existing ligands. For 2-(3,4-dimethoxyphenyl)quinazoline derivatives, lead optimization follows several key principles:

Target-Based Design: Optimization is often guided by the three-dimensional structure of the target protein (e.g., a kinase domain). Molecular docking and modeling are used to predict how modifications to the quinazoline scaffold will affect binding affinity and selectivity. nih.govnih.gov This allows for the design of derivatives with improved interactions with key residues in the active site.

SAR-Guided Modification: Data from initial screening and SAR studies provide a roadmap for optimization. For example, knowing that small, electron-donating groups at C-6 and C-7 of the quinazoline ring increase the activity of certain EGFR inhibitors guides the synthesis of new analogs with substitutions at these positions. mdpi.com Similarly, understanding the importance of the 3,4-dimethoxyphenyl moiety ensures this key pharmacophoric element is retained or appropriately modified.

Improving Pharmacokinetics: A major focus of lead optimization is to enhance the drug-like properties of a compound (Absorption, Distribution, Metabolism, and Excretion - ADME). This can involve:

Introducing polar groups to improve solubility. researchgate.net

Replacing metabolically liable groups (e.g., converting a phenol (B47542) to a methoxy ether) to increase stability. nih.gov

Modulating lipophilicity to achieve a balance between permeability and solubility.

Dual-Targeting or Multi-Targeting: The complexity of diseases like cancer and Alzheimer's has driven the design of single molecules that can hit multiple targets. nih.gov Lead optimization strategies have been used to develop quinazoline derivatives that act as dual inhibitors, for instance, of PI3K/HDAC or cholinesterases/β-secretase, which can offer synergistic therapeutic effects and potentially overcome drug resistance. nih.govnih.govresearchgate.net

By systematically applying these principles, researchers can evolve a promising hit compound into a clinical candidate with enhanced efficacy, selectivity, and a favorable safety profile.

Future Research Directions and Translational Potential of 2 3,4 Dimethoxyphenyl Quinazoline Derivatives

Development of Next-Generation Analogues with Enhanced Specificity and Potency

The quest for improved therapeutic agents has led to the development of new 2-(3,4-Dimethoxyphenyl)quinazoline analogues with superior potency and target specificity. Structure-activity relationship (SAR) studies are crucial in this endeavor, revealing how chemical modifications to the quinazoline (B50416) scaffold influence biological activity. nih.govresearchgate.net

Research has shown that substitutions at various positions on the quinazoline ring system are key to modulating the efficacy and selectivity of these compounds. For instance, studies on quinazoline derivatives have highlighted that the nature of substituents at the C-4 and C-6 positions can determine selectivity for different receptors, such as the human epidermal growth factor receptor 2 (HER2) over the epidermal growth factor receptor (EGFR). nih.gov The development of a compound that was 240-fold more selective for HER2 over EGFR underscores the potential of targeted chemical modifications. nih.gov